(E)-3,3',4,5'-Tetramethoxystilbene

Description

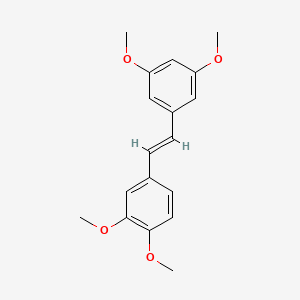

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVAOGIYBMTHSN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185371 | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83088-26-0 | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83088-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-3,3',4,5'-Tetramethoxystilbene: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3',4,5'-Tetramethoxystilbene is a poly-methoxylated derivative of resveratrol, a well-studied stilbenoid known for its diverse pharmacological effects. The methylation of the hydroxyl groups in the resveratrol backbone can enhance its bioavailability and metabolic stability, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the known natural sources, detailed isolation methodologies for closely related isomers, and the biological signaling pathways modulated by this compound.

Natural Sources and Isolation of Tetramethoxystilbenes

While direct evidence for the natural occurrence and specific isolation of this compound is limited in the reviewed literature, the closely related isomer, (E)-3,4,3',5'-tetramethoxystilbene, has been successfully isolated from Eugenia rigida. The genus Combretum and Dendrobium are also rich sources of various stilbenoids, including other tetramethoxystilbene derivatives.

Isolation from Eugenia rigida

A bioassay-guided fractionation of the leaves of Eugenia rigida has led to the isolation of (E)-3,4,3',5'-tetramethoxystilbene.[1][2]

Experimental Protocol: Bioassay-Guided Fractionation of Eugenia rigida Leaves [1][2]

-

Extraction: The plant material (leaves of Eugenia rigida) is first dried and powdered. The powdered leaves are then extracted with a suitable solvent, such as n-hexane, to obtain a crude extract.

-

Fractionation: The crude n-hexane extract is subjected to further fractionation using techniques like centrifugal preparative thin-layer chromatography.

-

Purification: The fractions showing biological activity are further purified using chromatographic methods to yield the pure compounds.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Potential Sources: Combretum and Dendrobium Species

The genus Combretum is a known source of various stilbenes, including combretastatins.[3] For instance, the roots of Combretum kraussii have been found to contain combretastatin, combretastatin A-1, and combretastatin B-1.[4] While this compound has not been explicitly reported from this genus, the presence of other stilbenoids suggests that Combretum species could be a potential source.

Dendrobium species are also a rich source of stilbenes, with over 267 stilbene compounds, including phenanthrenes and bibenzyls, having been isolated from 52 different species.[5][6] Further phytochemical investigation of these genera may reveal the presence of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the modulation of inflammatory and metabolic signaling pathways.

Anti-inflammatory Effects via MAPK and NF-κB Pathway Inhibition

This compound has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in RAW 264.7 Cells [7]

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and then pre-treated with varying concentrations of this compound for a specified period before being stimulated with LPS (1 µg/mL).

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Western Blot Analysis: The expression levels of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, p-IKKα/β, p-IκBα, and p-p65) are determined by Western blotting to assess the inhibitory effect of the compound on these signaling cascades.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified to evaluate the antioxidant effect of the compound.

Signaling Pathway Diagram: Inhibition of LPS-Induced Inflammation

Caption: Inhibition of MAPK and NF-κB signaling by this compound.

Improvement of Insulin Resistance via IRS/PI3K/Akt Pathway Activation

This compound has been found to ameliorate insulin resistance in high glucose-induced IR-HepG2 cells by activating the Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[8]

Experimental Protocol: Evaluation of Insulin Sensitizing Effect in IR-HepG2 Cells [8]

-

Cell Culture and Induction of Insulin Resistance: HepG2 cells are cultured and then treated with high glucose and dexamethasone (DXMS) to induce a state of insulin resistance.

-

Treatment: The IR-HepG2 cells are then treated with different concentrations of this compound.

-

Glucose Consumption and Glycogen Synthesis Assays: The glucose concentration in the cell culture supernatant is measured to determine glucose consumption. Intracellular glycogen content is quantified to assess glycogen synthesis.

-

Western Blot Analysis: The phosphorylation status and total protein levels of key components of the IRS/PI3K/Akt pathway (e.g., IRS-1, PI3K, Akt, GSK3β) and the expression of Nrf2 are analyzed by Western blotting.

Signaling Pathway Diagram: Activation of Insulin Signaling

Caption: Activation of IRS/PI3K/Akt pathway by this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for the biological activities of a closely related isomer, (E)-3,4,3',5'-tetramethoxystilbene, and the effects of this compound on cell viability.

| Compound | Biological Activity | Cell Line/Assay | IC50 / Effect | Reference |

| (E)-3,4,3',5'-tetramethoxystilbene | Inhibition of Stat3, Smad3/4, myc, Ets, Notch, and Wnt signaling | Luciferase reporter gene assays | 40 - 80 μM | [1][2] |

| (E)-3,4,3',5'-tetramethoxystilbene | Cytotoxicity | Human leukemia, epidermal, breast, and cervical carcinoma, and skin melanoma cells | Weakly active | [1][2] |

| This compound | Effect on Cell Viability | RAW 264.7 macrophages | No significant effect at concentrations up to 50 µM | [7] |

Conclusion

This compound is a promising bioactive compound with demonstrated anti-inflammatory and insulin-sensitizing properties. While its direct natural source and isolation protocols are yet to be fully elucidated, the presence of structurally similar compounds in genera such as Eugenia, Combretum, and Dendrobium suggests potential avenues for future phytochemical exploration. The detailed understanding of its modulatory effects on key signaling pathways, including MAPK, NF-κB, and IRS/PI3K/Akt, provides a strong foundation for its further investigation and development as a potential therapeutic agent for inflammatory and metabolic diseases. Further research is warranted to identify and characterize its natural sources and to optimize its isolation and purification for preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivities of the Genus Combretum (Combretaceae): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.co.za [journals.co.za]

- 5. Recent Research Progress on Natural Stilbenes in Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3′,4,5′-Tetramethoxy-trans-stilbene Improves Insulin Resistance by Activating the IRS/PI3K/Akt Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (E)-3,3',4,5'-Tetramethoxystilbene via Wittig reaction

An In-depth Technical Guide to the Synthesis of (E)-3,3',4,5'-Tetramethoxystilbene via Wittig and Wittig-Horner Reactions

This guide provides comprehensive technical details for the synthesis of this compound, a compound of interest for researchers in drug development and related scientific fields. The document outlines two effective olefination strategies: a standard Wittig reaction and a Wittig-Horner reaction, providing detailed experimental protocols for each.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved by forming the central carbon-carbon double bond through a Wittig or Wittig-Horner reaction. These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or phosphonate carbanion) with an aldehyde. Two primary disconnection approaches are considered for this target molecule:

-

Route A: Reaction of a (3,4-dimethoxybenzyl)phosphonium ylide (for Wittig) or phosphonate carbanion (for Wittig-Horner) with 3,5-dimethoxybenzaldehyde.

-

Route B: Reaction of a (3,5-dimethoxybenzyl)phosphonium ylide or phosphonate carbanion with 3,4-dimethoxybenzaldehyde.

This guide will detail a confirmed Wittig-Horner protocol following Route A and a proposed standard Wittig protocol based on established methodologies for similar stilbene syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Wittig-Horner Reaction Value | Standard Wittig Reaction Value |

| Yield | 59.1%[1] | Not reported |

| Melting Point | 339 K (66 °C)[1] | Not reported |

| Molecular Formula | C₁₈H₂₀O₄[2] | C₁₈H₂₀O₄[2] |

| Molecular Weight | 300.35 g/mol [2] | 300.35 g/mol [2] |

Experimental Protocols

Synthesis via Wittig-Horner Reaction (Confirmed Protocol)

This protocol is adapted from a published synthesis of this compound.[1] The reaction proceeds via the condensation of diethyl 3,4-dimethoxybenzylphosphonate with 3,5-dimethoxybenzaldehyde.

Step 1: Formation of the Phosphonate Carbanion and Reaction with Aldehyde

-

To a well-stirred suspension of diethyl 3,4-dimethoxybenzylphosphate (33.00 g, 114.0 mmol) in dry dimethylformamide (DMF, 130 ml), add sodium methoxide (17.00 g, 314.0 mmol) at 268 K (-5 °C).

-

Stir the mixture for 30 minutes at this temperature to ensure the formation of the phosphonate carbanion.

-

Add a solution of 3,5-dimethoxybenzaldehyde (11.00 g, 66.0 mmol) in dry DMF (60 ml) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Work-up and Purification

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the resulting yellow solid by filtration.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Proposed Synthesis via Standard Wittig Reaction

This proposed protocol is based on established procedures for the synthesis of similar stilbene derivatives and the preparation of the required phosphonium salt.[3][4] It involves two main stages: the preparation of the Wittig reagent (a phosphonium salt) and the Wittig reaction itself.

Stage 1: Preparation of (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide

-

Combine 3,5-dimethoxybenzyl bromide and triphenylphosphine in a suitable solvent such as toluene or tetrahydrofuran (THF).[4]

-

Heat the mixture to reflux for several hours (e.g., 8-12 hours).[3]

-

Cool the reaction mixture to room temperature, which should cause the phosphonium salt to precipitate.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (3,5-dimethoxybenzyl)triphenylphosphonium bromide.

Stage 2: Wittig Reaction with 3,4-Dimethoxybenzaldehyde

-

Suspend the prepared (3,5-dimethoxybenzyl)triphenylphosphonium bromide in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as potassium tert-butoxide or n-butyllithium, dropwise to the suspension to form the deep red-colored ylide.[3][5]

-

Stir the mixture at this temperature for approximately 30-60 minutes.

-

Add a solution of 3,4-dimethoxybenzaldehyde in dry THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to isolate this compound. The formation of the thermodynamically more stable E-isomer is generally favored in Wittig reactions involving semi-stabilized ylides.[6]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.

Caption: Workflow for the Wittig-Horner synthesis of this compound.

Caption: Proposed workflow for the standard Wittig synthesis of this compound.

References

- 1. trans-3,3′,4,5′-Tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. biomedres.us [biomedres.us]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig Reaction [organic-chemistry.org]

Spectroscopic Profile of (E)-3,3',4,5'-Tetramethoxystilbene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (E)-3,3',4,5'-Tetramethoxystilbene, a resveratrol analog with significant interest in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

This compound possesses a stilbenoid core with four methoxy groups distributed across its two phenyl rings. The trans (E) configuration of the central double bond is a key structural feature influencing its spectroscopic and biological properties.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (E)-3,3',4,5'-Tetramethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (E)-3,3',4,5'-Tetramethoxystilbene (C18H20O4), a compound of interest in medicinal chemistry due to the diverse biological activities exhibited by stilbene derivatives. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the methodological workflow.

Core Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography, revealing a nearly planar conformation. The fundamental crystallographic and data collection parameters are summarized below for clear reference and comparison.

| Parameter | Value |

| Chemical Formula | C18H20O4 |

| Formula Weight | 300.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 5.2431 (2) Å |

| b = 11.9840 (7) Å | |

| c = 25.6315 (11) Å | |

| Unit Cell Volume | 1610.51 (14) ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature | 293 K |

| Dihedral Angle (Aromatic Rings) | 2.47 (12)° |

Refinement Details

| Parameter | Value |

| R-factor (R1) | 0.039 |

| Weighted R-factor (wR2) | 0.095 |

| Goodness-of-fit (S) | 1.13 |

| Reflections Collected | 2952 |

| Independent Reflections | 2032 |

| Parameters | 203 |

| Δρmax / Δρmin (e Å⁻³) | 0.13 / -0.15 |

Experimental Protocols

The determination of the crystal structure of this compound involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis via Wittig-Horner Reaction

The title compound was synthesized using a Wittig-Horner reaction.[1] This established method involves the reaction of diethyl 3,4-dimethoxybenzylphosphate with 3,5-dimethoxybenzaldehyde.[1]

The general workflow for the synthesis is as follows:

-

Deprotonation: Sodium methoxide is added to a suspension of diethyl 3,4-dimethoxybenzylphosphate in dry dimethylformamide (DMF) at a reduced temperature (268 K) to generate the corresponding phosphonate carbanion.[1]

-

Addition of Aldehyde: After a brief stirring period, a solution of 3,5-dimethoxybenzaldehyde in dry DMF is added dropwise to the reaction mixture.[1]

-

Reaction: The mixture is allowed to warm to room temperature and stirred for an extended period (12 hours) to ensure the completion of the olefination reaction.[1]

-

Workup and Crystallization: The crude product is obtained through standard workup procedures, followed by crystallization from a suitable solvent to yield single crystals appropriate for X-ray diffraction.

References

Biological Activity Screening of Novel Tetramethoxystilbene Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, resveratrol, a well-known stilbenoid found in grapes and other fruits, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic potential of resveratrol is often limited by its low bioavailability and rapid metabolism. This has spurred the development of novel synthetic analogs, with tetramethoxystilbenes emerging as a promising class of compounds with enhanced stability and biological efficacy.

This technical guide provides a comprehensive overview of the biological activity screening of novel tetramethoxystilbene analogs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these compounds for therapeutic applications. This guide details experimental protocols for key biological assays, presents quantitative data on the activities of various analogs, and visualizes the underlying signaling pathways they modulate.

Data Presentation: Biological Activities of Tetramethoxystilbene Analogs

The biological activities of novel tetramethoxystilbene analogs have been evaluated across a range of in vitro assays. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate comparison of their potency in cytotoxic, anti-inflammatory, and antioxidant assays.

| Table 1: Cytotoxic Activity of Tetramethoxystilbene Analogs against Cancer Cell Lines | |||

| Compound | Cell Line | Assay | IC50 (µM) |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | Cytotoxicity | Not specified, but highly potent |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | Cytotoxicity | Not specified, but highly potent |

| trans-3,4,5,4'-tetramethoxystilbene (DMU-212) | HUVECs (VEGF-stimulated) | Proliferation | ~20[1] |

| (E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene | L1210 (Murine leukemia) | Cytotoxicity | 1.2[2] |

| (E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene | Molt4/C8 (Human leukemia) | Cytotoxicity | 1.4[2] |

| (E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene | CEM (Human leukemia) | Cytotoxicity | 3.1[2] |

| Thiazole-based stilbene analog 8 | MCF-7 (Breast) | Cytotoxicity | 0.78[3][4] |

| Thiazole-based stilbene analog 11 | HCT116 (Colon) | Cytotoxicity | 0.62[3][4] |

| 3,5,4-Trimethoxy-trans-stilbene | Not specified | Cytotoxicity | More potent than resveratrol[5] |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | Not specified | Cytotoxicity | More potent than resveratrol[5] |

| Table 2: Anti-inflammatory Activity of Tetramethoxystilbene Analogs | ||

| Compound | Assay | IC50 (µM) |

| Pterostilbene-carboxylic acid derivative 7 | COX-2 Inhibition | 0.085[6] |

| Pterostilbene-carboxylic acid derivative 7 | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 9.87[6] |

| Pygmaeocin B (rearranged abietane with structural similarities) | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 0.033 (µg/mL)[7] |

| Table 3: Antioxidant Activity of Stilbene Analogs | ||

| Compound | Assay | IC50 (µg/mL) |

| MPBHQ (a synthetic tetraphenolic compound) | DPPH Radical Scavenging | 7.93[8] |

| MPBHQ | ABTS Radical Scavenging | 24.35[8] |

| Novel 3-benzylidene-3-methyl-2,6-diarylpiperidin-4-ones | DPPH Radical Scavenging | Showed significant activity |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides step-by-step protocols for the key in vitro assays used in the biological screening of tetramethoxystilbene analogs.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced to a colored formazan product by mitochondrial dehydrogenases of metabolically active cells.

-

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well microplates

-

Test compound (tetramethoxystilbene analog)

-

Cell culture medium

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the tetramethoxystilbene analog in cell culture medium.

-

Remove the overnight culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.

-

Materials:

-

6-well plates

-

Test compound

-

Cell culture medium

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

-

-

Protocol:

-

Seed a low, known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of the tetramethoxystilbene analog for a specific duration (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 7-14 days to allow for colony formation.

-

When colonies are visible, remove the medium, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment group to assess the effect on clonogenic survival.

-

Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Sodium nitrite (for standard curve)

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the tetramethoxystilbene analog for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound for 18-24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (mix equal parts of Part A and Part B immediately before use) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

-

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Materials:

-

DPPH solution in methanol

-

Test compound

-

Methanol

-

96-well plates

-

-

Protocol:

-

Prepare different concentrations of the tetramethoxystilbene analog in methanol.

-

Add the test compound solutions to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

-

Materials:

-

ABTS solution

-

Potassium persulfate

-

Test compound

-

Ethanol or PBS

-

96-well plates

-

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare different concentrations of the tetramethoxystilbene analog.

-

Add the test compound solutions to the wells of a 96-well plate, followed by the diluted ABTS radical cation solution.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS radical cation and determine the IC50 value.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Workflow Diagrams

Signaling Pathway Diagrams

Conclusion

Novel tetramethoxystilbene analogs represent a promising frontier in the development of new therapeutic agents. Their enhanced stability and potent biological activities, particularly in the realms of cancer, inflammation, and oxidative stress, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, offering standardized protocols for activity screening and a visual representation of the key signaling pathways involved. The presented data underscores the potential of these compounds and highlights the importance of continued research into their structure-activity relationships and mechanisms of action. As our understanding of the intricate cellular processes modulated by these analogs deepens, so too will our ability to design and develop novel, highly effective therapeutic interventions for a range of human diseases.

References

- 1. Trans-3,4,5,4'-tetramethoxystilbene, a resveratrol analog, potently inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of cytotoxicity of stilbene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Eugenia rigida: A Technical Guide to the Discovery and Biosynthesis of Novel Stilbenoids

For Immediate Release

A deep dive into the phytochemical landscape of Eugenia rigida reveals the presence of unique methoxylated stilbenoids, offering new avenues for research and development. This technical guide provides a comprehensive overview of the discovery, putative biosynthesis, and methodologies for the analysis of these promising compounds.

Introduction

Eugenia rigida, a member of the Myrtaceae family, is a shrub or small tree native to South America.[1] While traditional uses in folk medicine have been noted, its phytochemical profile, particularly concerning stilbenoids, has remained largely unexplored.[2] Stilbenoids are a class of phenolic compounds recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This guide focuses on the recently identified stilbenoids in Eugenia rigida, providing researchers, scientists, and drug development professionals with a foundational understanding of their discovery and a proposed biosynthetic pathway.

Discovery of Stilbenoids in Eugenia rigida

Recent phytochemical investigations of Eugenia rigida have led to the isolation and characterization of several stilbenoid compounds. Notably, these are methoxylated derivatives, which can exhibit enhanced bioavailability and bioactivity compared to their hydroxylated counterparts. The key stilbenoids identified are:

-

(E)-3,4,3',5'-tetramethoxystilbene

-

(Z)-3,4,3',5'-tetramethoxystilbene , a novel natural product

-

(E)-3,5,4'-trimethoxystilbene

The discovery of these compounds, particularly a novel isomer, underscores the potential of Eugenia rigida as a source of unique natural products for further investigation.

Quantitative Analysis

A quantitative analysis of the methanolic extract of Eugenia rigida has been performed, revealing the concentrations of the major stilbenoid in different parts of the plant. This data is crucial for understanding the distribution of these compounds and for optimizing extraction procedures.

| Compound | Plant Part | Concentration (µg/mg of plant sample) |

| (E)-3,4,3',5'-tetramethoxystilbene | Leaves | 4.98 |

| Stems | 0.35 | |

| Other quantified compounds | Leaves | 0.06 - 3.56 |

| Stems | 0.05 - 0.35 |

Table 1: Quantitative data of (E)-3,4,3',5'-tetramethoxystilbene and other compounds in Eugenia rigida.[2]

Proposed Biosynthetic Pathway of Stilbenoids in Eugenia rigida

The biosynthesis of stilbenoids originates from the phenylpropanoid pathway.[2][3] While the specific enzymatic steps in Eugenia rigida have not been elucidated, a putative pathway can be proposed based on the general understanding of stilbenoid biosynthesis in plants. This pathway likely involves the formation of a resveratrol backbone, followed by a series of methylation events.

The key enzymes in this proposed pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid.

-

Stilbene Synthase (STS): The key enzyme that catalyzes the formation of the stilbene backbone (resveratrol).

-

O-Methyltransferases (OMTs): A series of enzymes that sequentially add methyl groups to the hydroxyl moieties of the resveratrol backbone to yield the observed methoxylated stilbenoids.

Experimental Protocols

The following section outlines a generalized workflow for the extraction, isolation, and characterization of stilbenoids from Eugenia rigida, based on established methodologies for other plant species.

Extraction

A variety of extraction techniques can be employed to obtain stilbenoids from plant material. The choice of method can influence the yield and profile of the extracted compounds.

| Method | Solvent | Key Parameters |

| Maceration | Methanol or Acetone | Room temperature, 24-48 hours, with agitation |

| Soxhlet Extraction | Methanol or Acetone | Continuous extraction, 6-8 hours |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 100°C, 20 minutes |

| Accelerated Solvent Extraction (ASE) | Methanol | High temperature and pressure |

Table 2: Comparison of extraction methods for stilbenoids.[4]

Isolation and Purification

The crude extract is a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of the target stilbenoids.

-

Solid-Phase Extraction (SPE): Used for initial cleanup and fractionation of the crude extract. A C18 cartridge is commonly used.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for isolating individual compounds in high purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed.

Structural Elucidation

Once isolated, the structure of the purified compounds is determined using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Used for the initial analysis and quantification of stilbenoids.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.

Conclusion and Future Directions

The discovery of novel methoxylated stilbenoids in Eugenia rigida opens up exciting possibilities for natural product research. This technical guide provides a foundational framework for scientists to further explore the phytochemistry of this plant. Future research should focus on:

-

Comprehensive Phytochemical Profiling: A more in-depth analysis of Eugenia rigida to identify other minor stilbenoids and related phenolic compounds.

-

Bioactivity Screening: Evaluating the isolated stilbenoids for a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

-

Elucidation of the Biosynthetic Pathway: Using transcriptomic and metabolomic approaches to identify and characterize the specific enzymes involved in stilbenoid biosynthesis in Eugenia rigida.

-

Optimization of Extraction and Isolation Protocols: Developing targeted and efficient methods for the large-scale production of these valuable compounds.

By leveraging the information presented in this guide, the scientific community can unlock the full potential of Eugenia rigida as a source of novel and bioactive stilbenoids.

References

In Silico Target Prediction of (E)-3,3',4,5'-Tetramethoxystilbene: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3,3',4,5'-Tetramethoxystilbene, a methoxylated analog of resveratrol, has garnered significant interest for its potential therapeutic properties, including anticancer and metabolic regulatory effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the biological targets of this compound. The guide details experimental protocols for key computational methodologies, including reverse docking, pharmacophore-based virtual screening, molecular docking, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis. Furthermore, it integrates experimentally validated data to provide context and potential validation for the predicted targets. Visualizations of the proposed computational workflow and relevant signaling pathways are presented using the Graphviz DOT language to facilitate a clear understanding of the complex biological and computational processes.

Introduction

In silico drug target prediction has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identify and prioritize potential protein targets for small molecules.[1] this compound is a promising natural product derivative with demonstrated biological activities. Experimental studies have identified its role in the inhibition of Cytochrome P450 1B1 (CYP1B1) and the modulation of key cellular signaling pathways such as the PI3K/Akt and mTOR pathways. This guide outlines a systematic in silico strategy to expand upon these findings and predict a broader range of potential targets for this compound.

Experimentally Validated Targets and Pathways

Experimental evidence provides a crucial foundation for any in silico investigation. For this compound, the following targets and pathways have been identified:

-

Cytochrome P450 1B1 (CYP1B1): This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds, and its overexpression has been linked to several cancers. This compound has been shown to be a potent inhibitor of CYP1B1.

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound has been observed to modulate this pathway.

-

mTOR Signaling Pathway: A downstream effector of the PI3K/Akt pathway, mTOR plays a critical role in cell growth and proliferation.

These experimentally validated targets serve as important controls and reference points for the in silico prediction workflow.

Proposed In Silico Target Prediction Workflow

The following workflow outlines a comprehensive computational approach to predict the targets of this compound.

Detailed Methodologies

Reverse Docking

Reverse docking is a computational technique used to identify potential protein targets for a small molecule by docking the molecule against a large library of protein structures.[2][3][4][5][6]

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand to account for its flexibility.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. This can be a comprehensive database like the Protein Data Bank (PDB) or a more focused library of proteins associated with specific diseases (e.g., cancer-related proteins).

-

Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, GOLD) to dock the prepared ligand against each protein in the target database.[7][8][9][10][11]

-

The docking algorithm will generate multiple binding poses of the ligand in the active site of each protein and calculate a docking score for each pose, which represents the predicted binding affinity.

-

-

Hit Identification and Ranking:

-

Rank the proteins based on their docking scores. Proteins with the highest (most negative) docking scores are considered potential targets.

-

Filter the results based on additional criteria, such as the location of the binding site and the biological function of the protein.

-

Pharmacophore-Based Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[12][13][14][15]

Experimental Protocol:

-

Pharmacophore Model Generation:

-

If a set of known active ligands for a particular target is available, align them and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) to build a ligand-based pharmacophore model.

-

Alternatively, a structure-based pharmacophore model can be generated from the 3D structure of a protein's active site, identifying key interaction points.

-

-

Database Screening:

-

Screen a large database of chemical compounds (e.g., ZINC, ChEMBL) against the generated pharmacophore model.

-

The screening software will identify molecules that match the 3D arrangement of the pharmacophore features.

-

-

Hit Filtering and Ranking:

-

Rank the hit compounds based on how well they fit the pharmacophore model.

-

Apply additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to prioritize the most promising candidates.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[7][8][9][10][11]

Experimental Protocol:

-

Protein and Ligand Preparation:

-

Prepare the 3D structures of the protein target (identified from reverse docking or other methods) and this compound as described in the reverse docking protocol.

-

-

Grid Box Definition:

-

Define a grid box around the active site of the protein. This grid is used to pre-calculate the interaction energies between the protein atoms and different types of ligand atoms, which speeds up the docking calculation.

-

-

Docking Simulation:

-

Perform the docking simulation using a program like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D molecular properties.[16][17][18][19][20]

Experimental Protocol:

-

Dataset Preparation:

-

Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) against a specific target.

-

Generate 3D structures for all compounds and perform energy minimization.

-

-

Molecular Alignment:

-

Align the molecules in the dataset based on a common scaffold or by using a flexible alignment method.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point using a probe atom. These energies serve as the molecular descriptors.

-

-

Model Building and Validation:

-

Use a statistical method, such as Partial Least Squares (PLS), to build a regression model that correlates the calculated descriptors with the biological activities.

-

Validate the model using techniques like cross-validation and by predicting the activities of an external test set of compounds.

-

Predicted Signaling Pathways and Visualizations

Based on the experimentally validated targets, the following signaling pathways are likely to be modulated by this compound.

CYP1B1 Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

Data Presentation

Quantitative data from in silico predictions should be summarized in tables for clear comparison.

Table 1: Hypothetical Reverse Docking Results

| Rank | Protein Target | Docking Score (kcal/mol) | Biological Function |

| 1 | CYP1B1 | -10.5 | Xenobiotic Metabolism |

| 2 | PIK3CA | -9.8 | Cell Signaling |

| 3 | AKT1 | -9.5 | Cell Survival |

| 4 | MTOR | -9.2 | Cell Growth |

| 5 | VEGFR2 | -8.9 | Angiogenesis |

Table 2: Hypothetical 3D-QSAR Model Statistics

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.65 | 0.92 | 0.25 | 150.7 |

| CoMSIA | 0.68 | 0.94 | 0.22 | 180.2 |

(Note: q² = cross-validated correlation coefficient, r² = non-cross-validated correlation coefficient, SEE = standard error of estimate, F = F-test value)

Conclusion

The outlined in silico workflow provides a robust framework for the comprehensive prediction of biological targets for this compound. By integrating various computational techniques, from broad initial screenings to refined binding mode analyses, this approach can generate high-confidence hypotheses for the compound's mechanism of action. The integration of experimentally validated data is paramount for guiding and validating the computational predictions. The methodologies and visualizations presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, facilitating the exploration of the therapeutic potential of this promising natural product derivative. Future work should focus on the experimental validation of the computationally predicted targets to further elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.wiki [static.igem.wiki]

- 9. medium.com [medium.com]

- 10. dasher.wustl.edu [dasher.wustl.edu]

- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 12. 3.2. Pharmacophore-Based Virtual Screening [bio-protocol.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling [arxiv.org]

- 15. Pharmacophore-based virtual screening. | Semantic Scholar [semanticscholar.org]

- 16. 3D-QSAR - Profacgen [profacgen.com]

- 17. neovarsity.org [neovarsity.org]

- 18. 3d qsar | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of Methoxylated Stilbenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoids, a class of natural polyphenols, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among these, methoxylated stilbenes, synthetic or naturally-derived analogs of resveratrol, have emerged as particularly promising therapeutic agents. The strategic addition of methoxy groups to the stilbene scaffold has been shown to enhance metabolic stability, bioavailability, and potency across a range of biological targets.[1][2][3] This in-depth technical guide explores the critical structure-activity relationships (SAR) of methoxylated stilbenes, providing a comprehensive overview of their anticancer, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide visualizes the complex signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

Introduction to Methoxylated Stilbenes

The foundational structure of stilbene consists of two aromatic rings linked by an ethylene bridge, existing in both cis (Z) and trans (E) isomeric forms. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the most extensively studied stilbenoid, known for its wide array of health benefits.[4] However, its clinical utility is often hampered by poor pharmacokinetic properties.[5][6] The methoxylation of the hydroxyl groups on the stilbene core is a key chemical modification aimed at overcoming these limitations. This alteration generally increases lipophilicity, which can lead to improved cellular uptake and metabolic stability.[7][8] The number and position of these methoxy groups are critical determinants of the compound's biological activity, influencing its interaction with various molecular targets.[7][8][9]

Anticancer Activity of Methoxylated Stilbenes

Methoxylated stilbenes have demonstrated potent anticancer activity across a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][5][10]

Cytotoxicity Data

The cytotoxic effects of methoxylated stilbenes are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5,4'-Trimethoxy-trans-stilbene | A549 (Lung) | ~5 | [11] |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | Colon Cancer Cells | More potent than resveratrol | [12] |

| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | Lung and Colon Cancer Cells | Most active among tested compounds | [12] |

| 3,4,4'-Trimethoxystilbene | HL-60 (Leukemia) | ~10-20 | [10] |

| 3,4,2',4'-Tetramethoxystilbene | HL-60 (Leukemia) | ~10-20 | [10] |

| 3,5,3',4'-Tetramethoxy-trans-stilbene | ABCG2-transfected HEK293 | 0.16 (as an inhibitor) | [8] |

| (E)-3,4,5,4'-Tetramethoxystilbene (DMU-212) | DLD-1 and LOVO (Colon) | Potent antiproliferative activity | [13] |

| 3-Methoxyresveratrol (3-MRESV) | PC-3 (Prostate) | Highest potency among tested derivatives | [14][6] |

| 3,4'-Dimethoxyresveratrol (3,4'-DMRESV) | HCT116 (Colon) | High efficacy | [14][6] |

| Trimethoxyresveratrol (TMRESV) | HCT116 (Colon) | High efficacy | [14][6] |

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of many methoxylated stilbenes is the inhibition of tubulin polymerization.[4] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[15] Combretastatin A-4 (CA-4), a natural cis-stilbene with methoxy groups, is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin.[4] The cis-conformation of the stilbene scaffold is generally considered crucial for potent tubulin polymerization inhibition.[4]

The structure-activity relationship for tubulin inhibition highlights the importance of the substitution pattern on the aromatic rings. For instance, the 3,4,5-trimethoxy substitution on one ring, similar to that in combretastatin A-4, is often associated with potent activity.[8]

Enzyme Inhibition by Methoxylated Stilbenes

Methoxylated stilbenes have been shown to inhibit various enzymes, contributing to their therapeutic potential.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for treating hyperpigmentation and for use in cosmetic applications.[16][17] The presence of hydroxyl or methoxy groups on the stilbene rings can influence the inhibitory activity.

| Compound | IC50 (µM) | Reference |

| (E)-2,3-bis(4-Hydroxyphenyl)acryonitrile | 5.06 | [18] |

| Resveratrol (for comparison) | 10.78 | [18] |

Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Its inhibition is a key strategy for the treatment of gout. Stilbene derivatives have been investigated as potential xanthine oxidase inhibitors. Rhapontigenin, a methoxylated stilbene, has been identified as a strong inhibitor of this enzyme.[2]

Antioxidant Activity of Methoxylated Stilbenes

While resveratrol is a well-known antioxidant, its methoxylated derivatives also exhibit significant radical scavenging properties. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The presence of hydroxyl groups is generally considered important for direct radical scavenging activity; however, methoxylation can influence the overall antioxidant effect by modulating cellular signaling pathways related to oxidative stress.[7]

Modulation of Signaling Pathways

Methoxylated stilbenes exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Some methoxylated stilbenes have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[11][19]

References

- 1. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase inhibition assay [bio-protocol.org]

- 6. revistabionatura.com [revistabionatura.com]

- 7. mdpi.com [mdpi.com]

- 8. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

- 11. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. researchgate.net [researchgate.net]

- 14. content.abcam.com [content.abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of (E)-3,3',4,5'-Tetramethoxystilbene and its Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of (E)-3,3',4,5'-tetramethoxystilbene and its closely related analogs. As a promising class of compounds derived from resveratrol, understanding their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their development as therapeutic agents. This document synthesizes available data from preclinical studies, presenting quantitative pharmacokinetic parameters, detailed experimental methodologies, and metabolic pathways to support further research and development in this area.

Introduction

This compound belongs to a class of methoxylated derivatives of resveratrol, a naturally occurring polyphenol with numerous documented health benefits. However, the therapeutic potential of resveratrol is often limited by its rapid metabolism and poor bioavailability.[1][2] The methylation of the hydroxyl groups on the stilbene scaffold is a key strategy to enhance metabolic stability, leading to improved pharmacokinetic profiles and potentially greater efficacy.[2] This guide focuses on the in vivo behavior of tetramethoxystilbene isomers, providing a consolidated resource for researchers in the field.

Pharmacokinetic Profiles of Tetramethoxystilbene Analogs

In vivo pharmacokinetic studies have been conducted on several tetramethoxystilbene analogs in rodent models. The following tables summarize the key pharmacokinetic parameters determined in these studies. It is important to note that the specific isomer this compound has limited dedicated pharmacokinetic data in the reviewed literature. Therefore, data from closely related and studied analogs such as trans-2,4,3',5'-tetramethoxystilbene (OTE) and 3,4,5,4'-tetramethoxystilbene (DMU 212 or MR-4) are presented.

Table 1: Intravenous Pharmacokinetic Parameters of Tetramethoxystilbene Analogs in Rats

| Compound | Dose | t½ (min) | Cl (mL/min/kg) | Vd (L/kg) | AUC (ng·h/mL) | Animal Model | Reference |

| trans-2,4,3',5'-Tetramethoxystilbene (OTE) | 5 mg/kg | 481 ± 137 | 29.1 ± 3.7 | - | - | Sprague-Dawley Rats | [3][4] |

| trans-3,4,5,4'-Tetramethoxystilbene (MR-4) | Not Specified | - | - | - | - | Sprague-Dawley Rats | [1] |

Data presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cl: Clearance; t½: Half-life; Vd: Volume of distribution. A hyphen indicates data not reported.

Table 2: Oral Pharmacokinetic Parameters of Tetramethoxystilbene Analogs in Rodents

| Compound | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Animal Model | Reference |

| trans-2,4,3',5'-Tetramethoxystilbene (OTE) | 50 mg/kg | - | - | - | 4.5 ± 3.2 | Sprague-Dawley Rats | [3][4] |

| 3,4,5,4'-Tetramethoxystilbene (DMU 212) | 240 mg/kg (intragastric) | - | - | - | - | Mice | [5] |

Data presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; F: Absolute oral bioavailability; Tmax: Time to reach Cmax. A hyphen indicates data not reported.

Experimental Methodologies

The following sections detail the experimental protocols employed in the pharmacokinetic and metabolism studies of tetramethoxystilbene analogs.

Animal Models and Dosing

-

Animal Species: Sprague-Dawley rats and mice have been the primary animal models used for in vivo pharmacokinetic studies of tetramethoxystilbene analogs.[3][4][5]

-

Dosing Vehicles: Due to the poor aqueous solubility of these compounds, specialized dosing vehicles have been utilized. For instance, 2-hydroxypropyl-β-cyclodextrin was used as a dosing vehicle for trans-2,4,3',5'-tetramethoxystilbene (OTE) in rats.[3][4]

-

Routes of Administration: Both intravenous (IV) and oral (PO) or intragastric routes of administration have been investigated to determine key pharmacokinetic parameters, including clearance and absolute oral bioavailability.[3][4][5]

Sample Collection and Preparation

-

Biological Matrix: Blood samples are typically collected at various time points post-administration, and plasma is separated for analysis.[3][4][5]

-

Sample Processing: Plasma samples are often processed via protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances prior to analytical quantification.

Analytical Methods for Quantification

A rapid and validated High-Performance Liquid Chromatography (HPLC) method with UV detection has been established for the quantification of tetramethoxystilbene analogs in plasma.[1][3][4]

-

Chromatographic Separation: A reversed-phase (RP) HPLC column is commonly used for separation.[3][4]

-

Mobile Phase: A gradient delivery of a mixture of acetonitrile and water is typically employed.[3][4]

-

Detection: UV absorbance is monitored at a wavelength of approximately 325 nm.[3][4]

-

Internal Standard: An internal standard, such as trans-stilbene, is used to ensure accuracy and precision.[3][4]

-

Validation: The analytical methods are validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For OTE, the LLOQ was reported to be 15 ng/mL.[3][4] The intra- and inter-day variations were below 9.8%, with biases ranging from -8.3% to +9.2%.[3][4]

Caption: Workflow for in vivo pharmacokinetic analysis.

Metabolism of Tetramethoxystilbene Analogs

The metabolism of tetramethoxystilbene analogs primarily involves hydroxylation and O-demethylation, as demonstrated in studies with 3,4,5,4'-tetramethoxystilbene (DMU 212).[5]

In Vivo Metabolite Identification

In mice administered with DMU 212, five key metabolites were identified through co-chromatography with authentic reference compounds and mass spectrometry.[5] These metabolites are:

-

4,4'-dihydroxy-3,5-dimethoxystilbene (double O-demethylation)

-

4'-hydroxy-3,4,5-trimethoxystilbene (single O-demethylation)

-

3'-hydroxy-3,4,5,4'-tetramethoxystilbene (hydroxylation)

-

4-hydroxy-3,5,4'-trimethoxystilbene (single O-demethylation)

-

3-hydroxy-4,5,4'-trimethoxystilbene (single O-demethylation)

Interestingly, one of the metabolites, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), has shown higher cytotoxic activity against certain cancer cell lines than the parent compound, suggesting a potential metabolic activation pathway.[6][7]

In Vitro Metabolism Studies

To further investigate the metabolic pathways, in vitro studies using liver microsomes have been conducted.[5]

-

Microsomal Incubation: Liver microsomes are incubated with the tetramethoxystilbene analog in the presence of NADPH and MgCl2 at 37°C.

-

Reaction Termination: The reaction is terminated by the addition of a cold organic solvent, such as methanol.

-

Analysis: The resulting mixture is centrifuged, and the supernatant is analyzed by HPLC to identify the metabolites formed.

Caption: Metabolic transformations of DMU 212.

Bioavailability and Tissue Distribution

The oral bioavailability of tetramethoxystilbene analogs appears to be relatively low, as exemplified by the 4.5 ± 3.2% bioavailability of OTE in rats.[3][4] However, formulation strategies, such as the use of cyclodextrins, could potentially enhance oral absorption.

Studies on the tissue distribution of DMU 212 in mice have shown that while plasma and liver concentrations were lower compared to resveratrol, DMU 212 exhibited superior availability in the small intestine and colon.[5] This suggests that tetramethoxystilbene analogs may be particularly suitable for targeting gastrointestinal diseases.

Conclusion

The in vivo pharmacokinetic and metabolism studies of tetramethoxystilbene analogs reveal that while these compounds exhibit enhanced metabolic stability compared to resveratrol, their oral bioavailability can still be a limiting factor. The primary metabolic pathways involve hydroxylation and O-demethylation, which can in some cases lead to the formation of biologically active metabolites. The favorable tissue distribution of some analogs to the gastrointestinal tract suggests a promising therapeutic avenue. Further research, particularly on the specific isomer this compound, is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential. The detailed methodologies and compiled data in this guide serve as a valuable resource for designing future preclinical and clinical studies for this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. research.monash.edu [research.monash.edu]

- 5. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3'-hydroxy-3,4,5,4'-tetramethoxystilbene, the metabolite of resveratrol analogue DMU-212, inhibits ovarian cancer cell growth in vitro and in a mice xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MTT Assay with (E)-3,3',4,5'-Tetramethoxystilbene

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-3,3',4,5'-Tetramethoxystilbene is a methylated derivative of resveratrol, a naturally occurring stilbenoid with various biological activities. Like other stilbenes, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1][2] A crucial primary step in evaluating the potential of any new compound is to assess its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[3][4] This assay measures the metabolic activity of cells, which is an indicator of their viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[4][8]

These application notes provide a comprehensive protocol for conducting an MTT assay to evaluate the cytotoxic effects of this compound on various cell lines.

Data Presentation

The cytotoxic effects of this compound and its Z-isomer have been evaluated in several studies. The following table summarizes the reported IC50 values and effects on cell viability.

| Compound | Cell Line | Effect | Concentration | Citation |

| (Z)-3,3',4,5'-Tetramethoxystilbene | Human leukemia (HL-60), epidermal, breast, cervical carcinoma, skin melanoma | Cytotoxic | IC50: 3.6 - 4.3 μM | [9] |

| This compound | Leukemia, cervical carcinoma, skin melanoma cells | Weakly active | Not specified | [9] |

| This compound | HepG2 | No cytotoxic effect | 0.5–10 μM | [10] |

| This compound | HepG2 | Significantly decreased cell viability | 25 and 50 μM | [10] |

| This compound | RAW 246.7 | No significant effect on cell viability | up to 50 μM | [1] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Chosen cell line (e.g., HepG2, MCF-7, etc.)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][11]

-

Formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[12]

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

MTT Assay Protocol

This protocol is a general guideline and may require optimization depending on the cell line and experimental conditions.

2.1. Cell Seeding:

-

Culture the selected cell line in a T-75 flask to 80-90% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

2.2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[3]

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include the following controls:

-

Vehicle Control: Medium with the same concentration of DMSO used for the highest concentration of the test compound.

-

Negative Control: Untreated cells in complete medium.

-

Blank Control: Medium only (no cells) for background subtraction.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13][14]

2.3. MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well, achieving a final concentration of 0.45-0.5 mg/mL.[8]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

-

After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[11]

-

Add 100-150 µL of formazan solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7][12]

-

Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

2.4. Data Acquisition and Analysis:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5] A reference wavelength of 630 nm or higher can be used for background subtraction.[15]

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Mandatory Visualization

Caption: Experimental workflow for the MTT assay.

Caption: Signaling pathways affected by this compound.

References

- 1. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. atcc.org [atcc.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,3′,4,5′-Tetramethoxy-trans-stilbene Improves Insulin Resistance by Activating the IRS/PI3K/Akt Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. sciforum.net [sciforum.net]

- 14. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]